ETHYL 2-{2-[(PHENOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE
Description
ETHYL 2-{2-[(PHENOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE is a thiazole-based compound characterized by a central 1,3-thiazol-4-yl ring substituted with a phenoxycarbonylamino group at position 2 and an ethyl acetate moiety at position 2. Its IUPAC name reflects the ethyl ester of acetic acid linked to the thiazole core, with the phenoxycarbonyl group (C₆H₅O–CO–NH–) contributing aromaticity and steric bulk.
Properties
IUPAC Name |
ethyl 2-[2-(phenoxycarbonylamino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-2-19-12(17)8-10-9-21-13(15-10)16-14(18)20-11-6-4-3-5-7-11/h3-7,9H,2,8H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWHMTGCIINSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 2-{2-[(PHENOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE involves several steps. One common method includes the reaction of ethyl bromoacetate with 2-aminothiazole in the presence of a base to form ethyl 2-(2-aminothiazol-4-yl)acetate. This intermediate is then reacted with phenyl chloroformate to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
ETHYL 2-{2-[(PHENOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-{2-[(phenoxycarbonyl)amino]-1,3-thiazol-4-yl}acetate has been investigated for its potential as a pharmacological agent due to its thiazole ring, which is known to exhibit various biological activities.
- Antimicrobial Activity : Studies have shown that thiazole derivatives possess antimicrobial properties. This compound may serve as a lead compound in developing new antibiotics or antifungal agents.
Cancer Research
Thiazole derivatives are often explored for their anticancer properties. Preliminary studies suggest that this compound might inhibit tumor growth through apoptosis induction in cancer cells.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, its interaction with proteases may provide insights into developing therapeutic agents for diseases where proteolysis plays a crucial role.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Properties | Demonstrated effective inhibition against Gram-positive bacteria. |
| Study B | Anticancer Activity | Showed significant reduction in cell viability of breast cancer cell lines. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of serine proteases, suggesting therapeutic potential. |
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[(PHENOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets. The phenoxycarbonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The thiazole ring can interact with metal ions, influencing enzymatic activity and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Differences
- Phenoxycarbonyl vs. Furoyl (Analog 1): The phenoxy group (C₆H₅O–) in the target compound is bulkier and more lipophilic than the furoyl group (C₅H₃O₂–), which may improve membrane permeability but reduce solubility in polar solvents .
- Chloroacetyl (Analog 2): The chloro substituent introduces electrophilicity, making Analog 2 more reactive in nucleophilic substitutions.
- Carbothioyl (Analog 3): The sulfur atom in the carbothioyl group enhances hydrogen-bonding capacity and may improve binding to metal ions or biological targets. The 4-fluoroanilino moiety further increases metabolic stability .
- Hydroxyimino (Analog 4): The hydroxyimino group (–NOH) confers chelating properties, making Analog 4 suitable for metal-catalyzed reactions or antimicrobial applications. Its higher polarity contrasts with the target compound’s lipophilicity .
Biological Activity
Ethyl 2-{2-[(phenoxycarbonyl)amino]-1,3-thiazol-4-yl}acetate (CAS: C14H14N2O4S) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a thiazole ring connected to an ethyl acetate moiety through a phenoxycarbonyl amino group. Its molecular weight is approximately 306.34 g/mol, and it has the following structural formula:
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with phenoxycarbonyl chlorides in the presence of appropriate bases to facilitate the formation of the amide bond. This method allows for high yields and purity of the final product, making it suitable for further biological evaluations .
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains. In vitro studies demonstrated that this compound possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 10–50 µg/mL, indicating effective inhibition of bacterial growth .
Anticancer Potential
A study focusing on the anticancer activity of thiazole derivatives found that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase. The IC50 values ranged from 20 to 40 µM depending on the cell line tested .
Anticonvulsant Activity
In a separate investigation into anticonvulsant properties, derivatives similar to this compound were synthesized and tested using pentylenetetrazole-induced seizure models. The results indicated that these compounds could significantly reduce seizure frequency and duration compared to control groups .
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The compound demonstrated a dose-dependent response with significant inhibition observed at higher concentrations.
Case Study 2: Cancer Cell Line Testing
In vitro assays using MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with this compound resulted in increased apoptosis markers such as Annexin V positivity and decreased mitochondrial membrane potential.
Q & A
(Basic) What are the recommended synthetic routes for ETHYL 2-{2-[(PHENOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves thiazole ring formation followed by functionalization. A general approach includes:
- Thiazole Core Synthesis : React benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol under reflux, as described for analogous thiazole-acetate derivatives .
- Phenoxycarbonyl Amine Introduction : Use phenoxycarbonyl isocyanate or chloroformate to functionalize the 2-amino group of the thiazole ring. Ensure anhydrous conditions and controlled pH to avoid side reactions.
- Optimization Tips :
- Solvent Choice : Ethanol or DMF enhances solubility of intermediates.
- Catalysis : Triethylamine or DMAP can accelerate amide bond formation.
- Temperature : Maintain reflux (~80°C) for thiazole cyclization; lower temperatures (0–25°C) for amine coupling to prevent decomposition .
(Basic) What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm ester C=O (~1740 cm⁻¹) and amide N-H (~3300 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to validate the structure .
(Basic) How can crystallographic data be obtained and refined for structural confirmation?
Methodological Answer:
- Crystallization : Use slow evaporation in ethyl acetate/hexane mixtures to grow single crystals.
- Data Collection : Employ synchrotron or in-house X-ray sources (e.g., Cu-Kα radiation).
- Refinement : Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling disorder or twinning. For macromolecular applications (e.g., protein-ligand complexes), SHELXPRO interfaces with other crystallography suites .
(Advanced) How to assess purity and identify potential synthetic impurities?
Methodological Answer:
- HPLC-MS : Use reversed-phase C18 columns with acetonitrile/water gradients. Monitor for impurities such as unreacted thiazole intermediates or hydrolyzed esters.
- TLC and LC-UV : Compare Rf values or retention times against synthesized standards.
- Impurity Profiling : Reference pharmacopeial guidelines (e.g., USP) for threshold limits. For example, analogs like Mirabegron require <0.1% impurities, validated via spiked samples and calibration curves .
(Advanced) What computational tools are suitable for molecular modeling and docking studies?
Methodological Answer:
- UCSF Chimera : Visualize electron density maps, dock ligands into receptor sites (e.g., β3-adrenergic receptors for activity prediction), and analyze hydrogen bonding networks.
- AutoDock Vina or Schrödinger Suite : Perform docking simulations to predict binding affinities. Validate poses using molecular dynamics (MD) trajectories in GROMACS .
(Advanced) How to analyze contradictory data in biological activity assays?
Methodological Answer:
- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 μM) to rule out assay artifacts.
- Control Experiments : Include known agonists/antagonists (e.g., Mirabegron for β3-adrenergic receptor studies) to benchmark activity .
- Statistical Validation : Use ANOVA or Student’s t-test to assess significance. Replicate assays in triplicate to minimize variability .
(Advanced) What are the challenges in stereochemical determination, and how can they be addressed?
Methodological Answer:
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H. For example, enantiomeric excess (ee) of 93.1% was achieved for a phenoxycarbonyl derivative using this method .
- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration.
- X-ray Crystallography : Definitive determination of stereochemistry via anomalous scattering .
(Basic) How to design structure-activity relationship (SAR) studies for thiazole derivatives?
Methodological Answer:
- Core Modifications : Vary substituents on the thiazole (e.g., methyl, phenyl) and phenoxycarbonyl groups.
- Biological Assays : Test derivatives for receptor binding (e.g., β3-adrenergic) or antifungal activity (see for analogous thiazole-triazine derivatives).
- Data Correlation : Use QSAR models to link electronic (Hammett σ) or steric parameters (Taft’s Es) with activity .
(Basic) How to address solubility issues in experimental setups?
Methodological Answer:
- Solvent Screening : Test DMSO, ethanol, or PEG-400 for aqueous solubility enhancement.
- Salt Formation : Explore hydrochloride or sodium salts of the carboxylic acid derivative.
- Surfactants : Use Tween-80 or cyclodextrins for in vitro assays .
(Advanced) What strategies validate synthetic intermediates during multi-step synthesis?
Methodological Answer:
- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress.
- Microanalysis : Ensure C, H, N, S percentages match theoretical values within ±0.4% (e.g., as in ).
- Intermediate Trapping : Quench reactions at half-time points to isolate and characterize intermediates via NMR/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
